[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid
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Overview
Description
5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid, also known as ETAA, is a tetrazole-based compound that has gained attention due to its potential use in the field of medicinal chemistry. ETAA has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mechanism of Action
The mechanism of action of [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid is not fully understood. However, studies have suggested that [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid may exert its biological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Inhibition of these enzymes can lead to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has been found to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while increasing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has been found to have antibacterial effects by disrupting the bacterial cell membrane.
Advantages and Limitations for Lab Experiments
One advantage of using [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid in lab experiments is that it has been extensively studied for its biological activities, making it a promising compound for further research. However, one limitation is that the mechanism of action of [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid is not fully understood, which may make it difficult to optimize its biological activities.
Future Directions
There are several future directions for research on [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid. One direction is to further investigate its anti-inflammatory effects and its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its anti-cancer effects and its potential use in the treatment of various types of cancer. Additionally, further research is needed to optimize the synthesis method of [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid and to fully understand its mechanism of action.
Synthesis Methods
[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid can be synthesized through a multistep reaction starting with the reaction of 4-ethoxyaniline with ethyl chloroacetate to form ethyl 4-ethoxyphenylacetate. The next step involves the reaction of ethyl 4-ethoxyphenylacetate with thioacetic acid to form ethyl 4-ethoxyphenylthioacetate. The final step involves the reaction of ethyl 4-ethoxyphenylthioacetate with sodium azide to form [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid.
Scientific Research Applications
[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, [5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has been found to have antibacterial effects against various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-2-22-10-5-3-9(4-6-10)14-11(19)8-23-13-15-16-17-18(13)7-12(20)21/h3-6H,2,7-8H2,1H3,(H,14,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJZVVMJKCOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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